molecular formula C12H12FNO B8742228 6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Cat. No. B8742228
M. Wt: 205.23 g/mol
InChI Key: WLRAGDCTPXHVFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C12H12FNO and its molecular weight is 205.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6-Cyclopropyl-8-fluoro-3,4-dihydroisoquinolin-1(2H)-one

Molecular Formula

C12H12FNO

Molecular Weight

205.23 g/mol

IUPAC Name

6-cyclopropyl-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one

InChI

InChI=1S/C12H12FNO/c13-10-6-9(7-1-2-7)5-8-3-4-14-12(15)11(8)10/h5-7H,1-4H2,(H,14,15)

InChI Key

WLRAGDCTPXHVFU-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(C(=C2)F)C(=O)NCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 6-bromo-8-fluoro-3,4-dihydro-2H-isoquinolin-1-one (1.6 g, 6.5 mmol), tricyclohexylphosphine (0.182 g, 0.65 mmol) and Pd(OAc)2 (0.072 g, 0.032 mmol) in 15 ml toluene placed under argon in a pressure flask was added cyclopropyl boronic acid (1.12 g, 13 mmol), potassium phosphate (6.9 g, 32.5 mmol) and 1.5 ml water. The flask was sealed and the mixture was heated under stirring for 4 hours at 100° C. After cooling the reaction mixture was diluted with ethyl acetate and the organic phase washed with brine, dried with sodium sulfate and concentrated. The residue was purified by flash chromatography (ethyl acetate) affording 0.93 g (71.5% yield) of I.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
0.182 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.072 g
Type
catalyst
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step Two
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
71.5%

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